
2-methyl-N-(2-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-phenoxyphenyl)benzamide, also known as MPB, is a synthetic compound that has been used in various scientific research studies. This compound belongs to the class of benzamides and has a molecular formula of C21H19NO2. MPB has been synthesized using various methods and has shown promising results in different research applications.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2-phenoxyphenyl)benzamide is not fully understood, but it is believed to act on the TRPV1 receptor, which is involved in pain and inflammation. 2-methyl-N-(2-phenoxyphenyl)benzamide has been shown to inhibit the activation of this receptor, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
2-methyl-N-(2-phenoxyphenyl)benzamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. 2-methyl-N-(2-phenoxyphenyl)benzamide has been found to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-(2-phenoxyphenyl)benzamide in lab experiments is its low toxicity and high purity. It is also relatively easy to synthesize, making it a cost-effective compound to use in research studies. One limitation of using 2-methyl-N-(2-phenoxyphenyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-methyl-N-(2-phenoxyphenyl)benzamide. One area of interest is its potential use in the treatment of chronic pain and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of 2-methyl-N-(2-phenoxyphenyl)benzamide for these conditions. Another area of interest is its potential use in cancer treatment. More research is needed to determine the efficacy of 2-methyl-N-(2-phenoxyphenyl)benzamide in vivo and to identify the specific types of cancer that may be most responsive to this compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-(2-phenoxyphenyl)benzamide and to identify other potential therapeutic applications for this compound.
Métodos De Síntesis
The synthesis of 2-methyl-N-(2-phenoxyphenyl)benzamide involves the reaction of 2-phenoxyaniline with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then treated with methylamine to yield the final product, 2-methyl-N-(2-phenoxyphenyl)benzamide. The synthesis of 2-methyl-N-(2-phenoxyphenyl)benzamide has been optimized using different reaction conditions to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-phenoxyphenyl)benzamide has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. 2-methyl-N-(2-phenoxyphenyl)benzamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Fórmula molecular |
C20H17NO2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-methyl-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C20H17NO2/c1-15-9-5-6-12-17(15)20(22)21-18-13-7-8-14-19(18)23-16-10-3-2-4-11-16/h2-14H,1H3,(H,21,22) |
Clave InChI |
ZDMPYOXRCQNRQC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



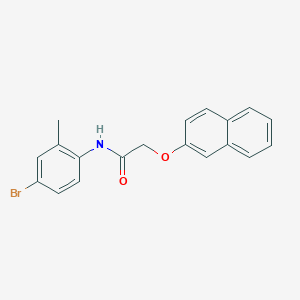
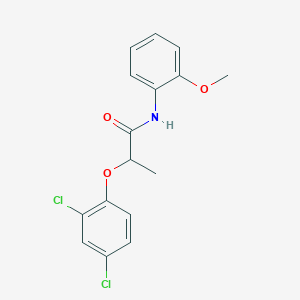
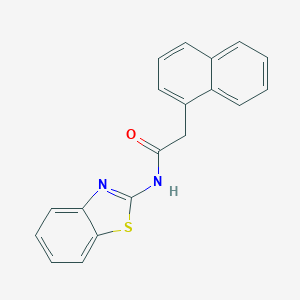
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)
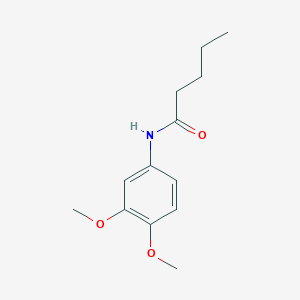
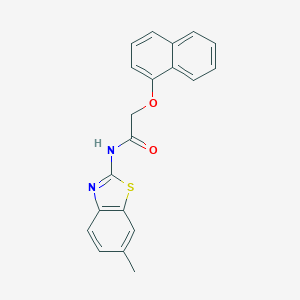

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291329.png)
![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)
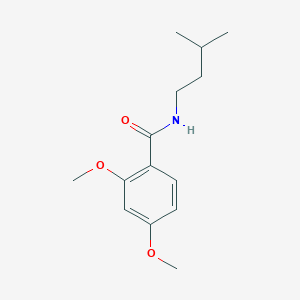
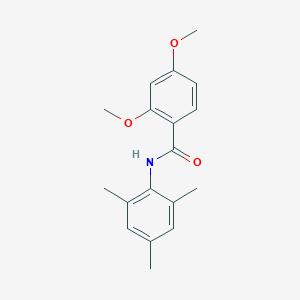


amine](/img/structure/B291338.png)